molecular formula C20H13BrN2OS B12425740 Pitnot-2

Pitnot-2

Cat. No.: B12425740
M. Wt: 409.3 g/mol
InChI Key: KYPNGYSNEKASBN-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pitnot-2 is an inactive analog of the clathrin inhibitor Pitstop 2. It is used as a negative control in scientific research to study the function of clathrin, a protein complex involved in clathrin-mediated endocytosis. This compound does not inhibit clathrin function, making it a valuable tool for distinguishing the specific effects of clathrin inhibition from other cellular processes.

Preparation Methods

The synthesis of Pitnot-2 involves several steps:

    Condensation of 4-bromobenzaldehyde with the rhodanine core: This step forms the initial framework of the compound.

    Thioketone methylation: This step involves the addition of a methyl group to the thioketone.

    Displacement with 1-naphthylamine: This final step results in the formation of this compound

The synthesis of this compound does not require specialized equipment and can be completed in 3-4 days. Microwave irradiation can be used to reduce the synthesis time. The procedures are simple, efficient, and amenable to scale-up, enabling cost-effective in-house synthesis for users of these inhibitor classes .

Chemical Reactions Analysis

Pitnot-2, being an inactive analog, does not undergo significant chemical reactions under normal conditions. its synthesis involves several key reactions:

Scientific Research Applications

Pitnot-2 is primarily used as a negative control in studies involving clathrin inhibitors. It helps researchers differentiate the specific effects of clathrin inhibition from other cellular processes. Some of its applications include:

Mechanism of Action

As an inactive analog, Pitnot-2 does not exert any significant effects on clathrin function. It serves as a control to ensure that observed effects in experiments are due to the active clathrin inhibitors and not other factors. This compound does not interact with the clathrin terminal domain or interfere with clathrin-mediated endocytosis .

Comparison with Similar Compounds

Pitnot-2 is part of the Pitstop family of clathrin inhibitors, which includes both active and inactive analogs. Similar compounds include:

    Pitstop 1: An active clathrin inhibitor that interferes with clathrin-mediated endocytosis.

    Pitstop 2: Another active clathrin inhibitor with similar functions to Pitstop 1 but with different chemical properties.

    This compound-100: Another inactive analog used as a negative control

This compound is unique in its role as an inactive analog, providing a crucial control in experiments to ensure the specificity of clathrin inhibition effects.

Properties

Molecular Formula

C20H13BrN2OS

Molecular Weight

409.3 g/mol

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H13BrN2OS/c21-15-10-8-13(9-11-15)12-18-19(24)23-20(25-18)22-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,22,23,24)/b18-12-

InChI Key

KYPNGYSNEKASBN-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N=C3NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3

Origin of Product

United States

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